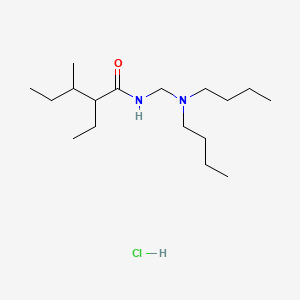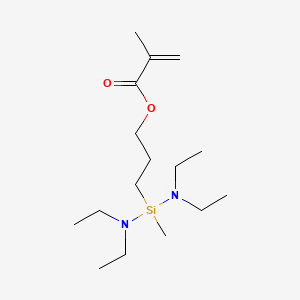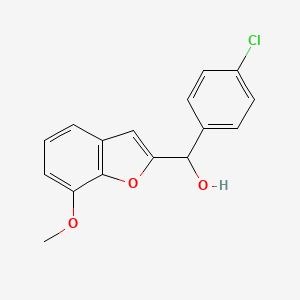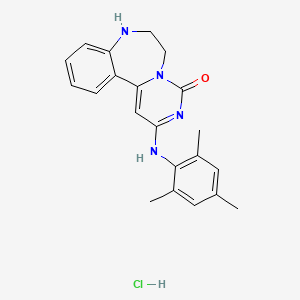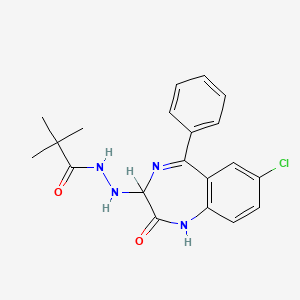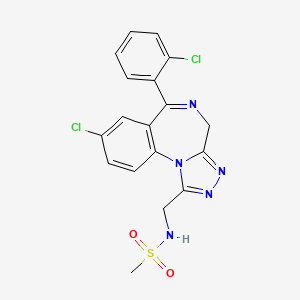
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. This compound, with its unique structure, may exhibit distinct pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- typically involves multiple steps, including the formation of the triazolo-benzodiazepine core and subsequent functionalization. Common reagents used in these reactions include chlorinating agents, sulfonamides, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the compound’s activity.
Substitution: Substitution reactions can replace one functional group with another, which may be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel derivatives, and exploration of its chemical properties.
Biology: Its potential biological activity makes it a candidate for research into its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Given its structural similarity to other benzodiazepines, it may be investigated for its potential therapeutic effects, such as anxiolytic, sedative, or anticonvulsant properties.
Industry: The compound may have applications in the development of new pharmaceuticals, agrochemicals, or other industrial products.
作用机制
The mechanism of action of Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- likely involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it may enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions would require further research to elucidate.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its triazolo-benzodiazepine core and additional functional groups may result in different binding affinities, metabolic pathways, and therapeutic effects.
属性
CAS 编号 |
117267-40-0 |
|---|---|
分子式 |
C18H15Cl2N5O2S |
分子量 |
436.3 g/mol |
IUPAC 名称 |
N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C18H15Cl2N5O2S/c1-28(26,27)22-10-17-24-23-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)25(16)17/h2-8,22H,9-10H2,1H3 |
InChI 键 |
NTBANEMUBSKQOJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


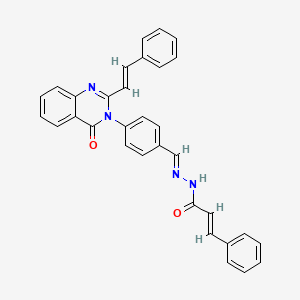
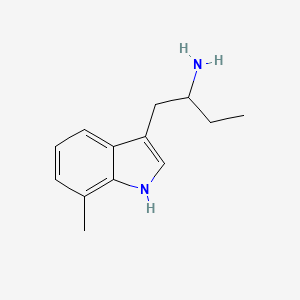
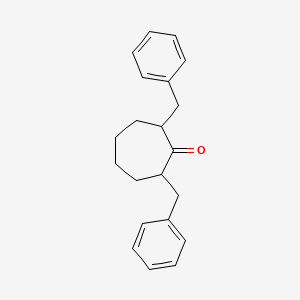
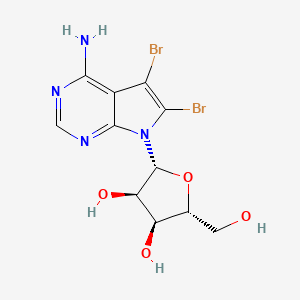
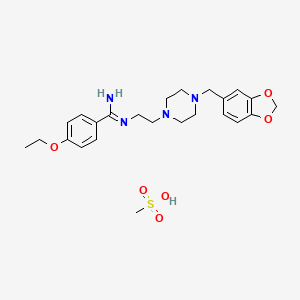
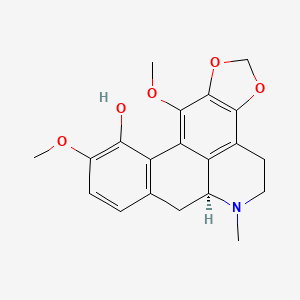
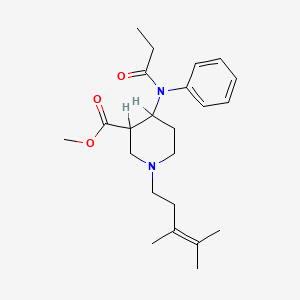
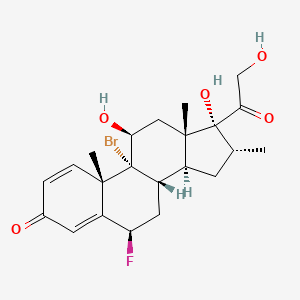
![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
